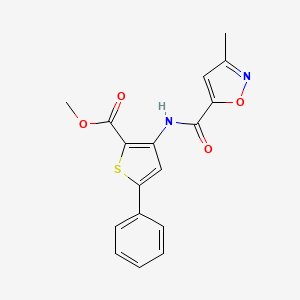
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of isoxazole derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Structural and Chemical Properties
The structure of related isoxazole amino esters has been studied, revealing the steric interactions and planarity between isoxazole rings, phenyl rings, and ester carbonyls. These structural insights are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry (M. Smith et al., 1991).
Research on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-Aminobutanoic Acid Derivatives using isoxazole-derived auxiliaries showcases the compound's role in facilitating selective C-C bond formation, leading to the synthesis of non-natural amino acids (K. Pasunooti et al., 2015).
Synthetic Applications
The synthesis of 3-methylisoxazole-5-carboxamides and related compounds from 3-methyl isoxazole-5-carboxylic acid demonstrates the versatility of isoxazole derivatives in organic synthesis, offering pathways to a variety of chemically and pharmacologically interesting compounds (M. Martins et al., 2002).
A study on the lithiation of five-membered heteroaromatic compounds, including isoxazoles, highlights their reactivity and potential in synthetic chemistry, especially in the formation of acetic acids and other derivatives through lateral lithiation (R. Micetich, 1970).
Biological and Pharmaceutical Research
- The synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties reveal the potential of isoxazole derivatives in enhancing the efficacy of antitumor drugs, showcasing a synergetic effect in brain tumors chemotherapy (A. Kletskov et al., 2018).
properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-8-13(23-19-10)16(20)18-12-9-14(11-6-4-3-5-7-11)24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZDKEYCHLZEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)

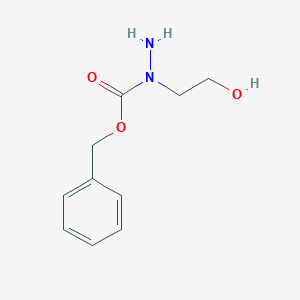
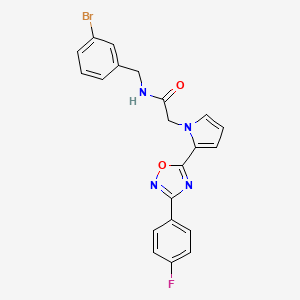

![4-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2397884.png)

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)
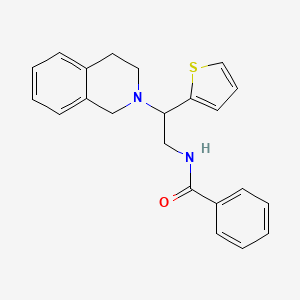
![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

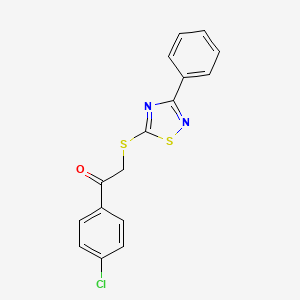
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)